molecular formula C16H17N5O2S B10989867 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B10989867
M. Wt: 343.4 g/mol
InChI Key: YYQHWXGTTCFKKO-UHFFFAOYSA-N
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Description

3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, the thiadiazole ring is formed through cyclization reactions involving appropriate aldehydes or ketones under acidic or basic conditions.

    Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine Formation: This step involves the construction of the bicyclic system through a series of condensation and cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Final Coupling: The final step involves coupling the thiadiazole and cyclopenta[b][1,2]oxazolo[4,5-e]pyridine moieties under conditions that promote the formation of the desired carboxamide linkage, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring, potentially leading to the formation of alcohols or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibit a range of biological activities:

  • Antimicrobial : Compounds with thiadiazole structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer : The compound's unique structure may contribute to anticancer activity through mechanisms such as apoptosis induction .
  • Anti-inflammatory : Similar derivatives have been studied for their anti-inflammatory effects .

Synthetic Approaches

The synthesis of this compound involves multiple steps that require optimization for high yields and purity. Key synthetic strategies include:

  • Formation of Thiadiazole Moiety : Utilizing α-halocarbonyl compounds in the presence of appropriate catalysts.
  • Cyclization Reactions : Employing various reaction conditions to achieve the desired fused ring structure .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmacological Studies : Investigating its pharmacokinetics and pharmacodynamics to understand its therapeutic potential better .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis strains .
  • Research focused on the structure–activity relationship of thiadiazole compounds highlighted their potential as enzyme inhibitors and their role in anticancer therapies .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameKey FeaturesUnique Aspects
1-Methylthio-[1,3]thiazoleContains sulfur; potential antimicrobialSimpler structure compared to thiadiazole
5-IsopropylthiadiazoleSimilar thiadiazole coreLacks complex fused ring system
Cyclopentano[1,2-b]thiazoleFused ring system; potential for biological activityDifferent heteroatoms compared to oxazole

This comparative analysis highlights the unique combination of structural elements in this compound that may contribute to its distinct biological properties and applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.

Biological Activity

The compound 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a novel synthetic derivative featuring a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_5O_2S with a molar mass of 343.4 g/mol. The structure includes a thiadiazole ring and a cyclopentoxazole framework, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂S
Molar Mass343.4 g/mol
CAS Number1179434-61-7

Biological Activity Overview

The biological activities associated with compounds containing the thiadiazole moiety include:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to the target compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 16 to 62.5 μg/mL against various microbial strains .
  • Anticancer Properties : Research indicates that thiadiazole derivatives possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These compounds have been evaluated in vitro against various cancer cell lines with promising results .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various experimental models .
  • Neuroprotective Effects : Some studies suggest that thiadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases through antioxidant mechanisms .
  • Antileishmanial Activity : Certain derivatives have been specifically tested for their efficacy against Leishmania species, showing significant activity that warrants further investigation for therapeutic applications in leishmaniasis .

Case Studies

Several studies have highlighted the biological activities of similar thiadiazole compounds:

  • Study on Antimicrobial Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Compounds showed MIC values between 16–31.25 μg/mL against bacterial strains and moderate antifungal activity .
  • Anticancer Evaluation : Thiadiazole-based compounds were evaluated against breast cancer cell lines (MCF-7). Results indicated that these compounds could induce apoptosis through caspase activation pathways .

The biological activities of thiadiazole derivatives are primarily attributed to their ability to interact with biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

6-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-7(2)15-19-20-16(24-15)18-13(22)12-9-5-4-6-10(9)17-14-11(12)8(3)21-23-14/h7H,4-6H2,1-3H3,(H,18,20,22)

InChI Key

YYQHWXGTTCFKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=C(S4)C(C)C

Origin of Product

United States

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